molecular formula C15H20N2O5 B3024067 Cbz-Ala-Ala-Ome CAS No. 2483-51-4

Cbz-Ala-Ala-Ome

Cat. No.: B3024067
CAS No.: 2483-51-4
M. Wt: 308.33 g/mol
InChI Key: CUCAZZQPISJXOS-QWRGUYRKSA-N
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Description

Cbz-Ala-Ala-Ome, also known as methyl (2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl]amino]propanoate, is a dipeptide derivative. It is composed of two alanine residues with a benzyloxycarbonyl (Cbz) protecting group at the N-terminus and a methyl ester at the C-terminus. This compound is commonly used in peptide synthesis and serves as a building block for more complex peptide structures.

Mechanism of Action

Target of Action

Cbz-Ala-Ala-Ome, also known as Z-Ala-Ala-OMe, is a peptide-based compound. The primary targets of this compound are proteases, specifically caspases, which are a family of enzymes playing essential roles in programmed cell death (apoptosis), inflammation, and other cellular processes .

Mode of Action

Z-Ala-Ala-OMe acts as an inhibitor of these proteases. It binds to the active site of the enzyme, preventing it from cleaving its protein substrates, thereby inhibiting the process of apoptosis . This interaction with its targets leads to a decrease in the activity of these enzymes, effectively slowing down or stopping the processes they are involved in.

Biochemical Pathways

The compound’s action affects the biochemical pathways involved in apoptosis. By inhibiting caspases, Z-Ala-Ala-OMe disrupts the cascade of proteolytic activity that leads to apoptosis, affecting the downstream effects such as DNA fragmentation and cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cbz-Ala-Ala-Ome can be synthesized through a condensation reaction between N-protected alanine and alanine methyl ester. One effective methodology involves the use of titanium tetrachloride (TiCl4) as a condensing agent in pyridine. The reaction proceeds with high yields and diastereoselectivity, preserving the protecting groups on the amino acid side chains .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid support. The use of automated peptide synthesizers further enhances the efficiency and reproducibility of the process .

Scientific Research Applications

Cbz-Ala-Ala-Ome has a wide range of applications in scientific research:

Comparison with Similar Compounds

Cbz-Ala-Ala-Ome can be compared with other similar dipeptide derivatives, such as:

This compound is unique due to its specific combination of alanine residues and the Cbz protecting group, which provides a balance of stability and reactivity suitable for various synthetic and research applications.

Properties

IUPAC Name

methyl (2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-10(13(18)16-11(2)14(19)21-3)17-15(20)22-9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,16,18)(H,17,20)/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCAZZQPISJXOS-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301189836
Record name N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-alanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301189836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2483-51-4
Record name N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-alanine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2483-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-alanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301189836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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